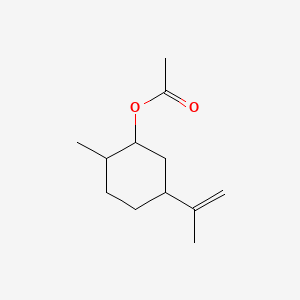

Dihydrocarvyl acetate

Description

Contextualization within Terpenoid Ester Chemistry

As a terpenoid ester, dihydrocarvyl acetate (B1210297) is structurally derived from a terpene, specifically a p-menthane (B155814) monoterpenoid, and an acetic acid moiety. chemicalbook.comchemicalbook.com Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Dihydrocarvyl acetate's chemistry is intrinsically linked to its parent alcohol, dihydrocarveol (B1210190), from which it is synthesized via acetylation. chemicalbook.comchemicalbook.com This reaction involves the replacement of the hydrogen atom of the hydroxyl group in dihydrocarveol with an acetyl group. google.com The ester functional group in this compound is a key feature, influencing its physical and chemical properties, including its volatility and characteristic odor. In the broader context of terpenoid esters, this compound is one of many such compounds found in essential oils that contribute to their distinct fragrances and flavors. google.com

Historical Trajectory of Research and Initial Discoveries

The study of this compound is connected to the historical exploration of essential oils and their components. Dihydrocarveol and its stereoisomers, the precursors to this compound, have long been recognized as minor constituents of several essential oils. tandfonline.com Early research focused on the isolation and identification of these compounds from natural sources. A significant portion of the research has been driven by the flavor and fragrance industry, where this compound is used to create spearmint-like flavors. chemicalbook.comchemicalbook.com A 1978 scientific literature review of alicyclic compounds included this compound, indicating its relevance in chemical research by that time. femaflavor.org Further safety evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1999 and ongoing assessments by organizations like the Flavor and Extract Manufacturers Association (FEMA) highlight its continued importance. femaflavor.orgfao.org

Stereoisomerism and Enantiomeric Considerations in Chemical Studies

This compound can exist in various stereoisomeric forms due to the presence of chiral centers in its molecular structure. tandfonline.comnist.gov The IUPAC name for one of its specific enantiomers is [(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate. nih.gov The different spatial arrangements of the atoms, or stereoisomers, can lead to variations in the compound's physical and biological properties, including its odor. nih.gov

Research has shown that human subjects can discriminate between the enantiomers of this compound, suggesting that the different stereoisomers interact differently with olfactory receptors. nih.govoup.com The study of these stereoisomers has been facilitated by techniques such as Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the characterization and identification of the different forms. tandfonline.comtandfonline.com The use of chiral lanthanide shift reagents in NMR studies has been particularly useful in the enantiomeric differentiation of this compound and related compounds. researchgate.net The absolute stereochemistry of some commercial forms of this compound may be unknown, being sold as a mixture of isomers. chemimpex.comepa.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 232-234 °C |

| Density | 0.947 g/mL at 20 °C |

| Refractive Index | 1.458-1.463 at 20 °C |

| CAS Number | 20777-49-5 |

Table 1. General chemical and physical properties of this compound. chemicalbook.comchemimpex.comfao.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-prop-1-en-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSIZTVSUSBSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864942 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Dihydrocarvyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/347/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | Dihydrocarveol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol | |

| Record name | Dihydrocarveol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dihydrocarvyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/347/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.954 | |

| Record name | Dihydrocarvyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/347/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20405-60-1, 20777-49-5 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20405-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020405601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-8-en-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrocarveol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Pathways

The synthesis of dihydrocarvyl acetate (B1210297) has been approached through various routes, primarily involving the modification of naturally abundant terpenoid precursors. These methods range from direct esterification of the corresponding alcohol to transformations of related terpene structures.

Synthesis from Dihydrocarveol (B1210190) Precursors

The most direct and common method for the preparation of dihydrocarvyl acetate is the esterification of dihydrocarveol. mdpi.com This process involves the reaction of dihydrocarveol with an acetylating agent, typically in the presence of a catalyst. Dihydrocarveol itself can be obtained from the reduction of carvone (B1668592), a major constituent of spearmint oil. The choice of acetylating agent and reaction conditions can influence the yield and purity of the final product.

Esterification Techniques for Acetate Formation

The formation of the acetate ester from dihydrocarveol is a classic example of an esterification reaction. Several techniques can be employed to achieve this transformation. A widely used method involves the reaction of dihydrocarveol with acetic anhydride, often in the presence of a base catalyst such as pyridine or a solid acid catalyst. The reaction proceeds through the nucleophilic attack of the hydroxyl group of dihydrocarveol on the carbonyl carbon of acetic anhydride.

Another common method is the Fischer-Speier esterification, which involves reacting dihydrocarveol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed, for instance, by azeotropic distillation.

The selection of the esterification technique often depends on factors such as the desired scale of the reaction, the required purity of the product, and environmental considerations.

Table 1: Comparison of Esterification Techniques for this compound Synthesis

| Technique | Acetylating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acetylation with Acetic Anhydride | Acetic Anhydride | Pyridine, DMAP, or solid acids | Room temperature to gentle heating | High yield, relatively fast reaction | Use of potentially hazardous reagents |

| Fischer-Speier Esterification | Acetic Acid | Concentrated H₂SO₄ or HCl | Reflux with water removal | Use of inexpensive reagents | Reversible reaction, requires water removal |

Preparation from Related Terpenoids (e.g., Sobrerol, Dihydrosobrerol)

An alternative synthetic route to this compound involves the transformation of other readily available terpenoids. One such precursor is dihydrosobrerol. The process involves the esterification of dihydrosobrerol to form dihydrosobreryl diacetate. Subsequent pyrolysis (thermal decomposition) of dihydrosobreryl diacetate leads to the elimination of a molecule of acetic acid, yielding this compound. google.com This method provides a pathway to this compound from α-pinene, a major component of turpentine, via sobrerol and its hydrogenated derivative, dihydrosobrerol. google.com The pyrolysis is a key step and needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. google.com

Advanced and Stereoselective Synthesis

The growing demand for enantiomerically pure compounds in the flavor and fragrance industry has driven the development of advanced and stereoselective methods for the synthesis of this compound. These methods aim to control the stereochemistry of the final product, which is crucial for its specific aroma profile.

Enantioselective Synthesis Approaches

Enantioselective synthesis of this compound often involves the kinetic resolution of racemic dihydrocarveol. This technique utilizes a chiral catalyst or enzyme to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. Lipases are particularly effective biocatalysts for this purpose. For instance, lipase-catalyzed acetylation of racemic dihydrocarveol with an acyl donor like vinyl acetate can provide enantiomerically enriched this compound and the corresponding unreacted dihydrocarveol enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the lipase.

Dynamic kinetic resolution (DKR) is a more advanced approach that can theoretically convert a racemate into a single enantiomer with a 100% yield. This process combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. For the synthesis of this compound, this would involve a lipase for the selective acetylation and a racemization catalyst, often a ruthenium complex, to continuously convert the unreactive dihydrocarveol enantiomer into the reactive one.

Catalytic Methods in this compound Production

The use of catalysts is central to both classical and advanced synthetic methodologies for this compound. In addition to the acid and base catalysts used in conventional esterification, there is growing interest in the use of heterogeneous catalysts. Solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offer several advantages over their homogeneous counterparts. These include ease of separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling, making the process more environmentally friendly and cost-effective.

For instance, solid acid catalysts can be employed in the esterification of dihydrocarveol with acetic acid, facilitating the reaction under milder conditions and simplifying the work-up procedure. The catalytic activity and selectivity depend on the properties of the solid acid, such as its acidity, pore structure, and surface area.

Table 2: Overview of Catalytic Methods in this compound Synthesis

| Catalytic Method | Catalyst Type | Precursor(s) | Key Transformation | Advantages |

| Homogeneous Acid Catalysis | H₂SO₄, HCl | Dihydrocarveol, Acetic Acid | Fischer-Speier Esterification | Low cost, readily available |

| Homogeneous Base Catalysis | Pyridine, DMAP | Dihydrocarveol, Acetic Anhydride | Acetylation | High efficiency |

| Biocatalysis (Kinetic Resolution) | Lipases (e.g., from Candida antarctica) | Racemic Dihydrocarveol, Acyl Donor | Enantioselective Acetylation | High stereoselectivity, mild conditions |

| Dynamic Kinetic Resolution | Lipase + Ruthenium complex | Racemic Dihydrocarveol, Acyl Donor | Enantioselective Acetylation with in-situ Racemization | High yield of a single enantiomer |

| Heterogeneous Acid Catalysis | Zeolites, Sulfated Zirconia, Ion-exchange Resins | Dihydrocarveol, Acetic Acid | Esterification | Reusability, ease of separation, reduced waste |

Enzymatic Reaction Pathways for Synthesis

The synthesis of this compound can be achieved through enzymatic pathways, which are gaining interest due to their specificity and environmentally friendly nature. Lipases are the primary enzymes utilized for this type of esterification, catalyzing the reaction between an alcohol (dihydrocarveol) and an acyl donor, such as acetic acid or vinyl acetate.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. This intermediate then reacts with the alcohol to produce the ester and release the enzyme. Lipase-mediated reactions are highly selective, which can be crucial in the synthesis of specific stereoisomers of terpenoid acetates. mdpi.com

Several factors influence the efficiency of the enzymatic synthesis:

Enzyme Choice: Different lipases (e.g., from Candida antarctica, Rhizomucor miehei) exhibit varying levels of activity and selectivity. tandfonline.com Immobilized lipases, such as Novozym 435, are often preferred as they can be easily separated from the reaction mixture and reused over multiple cycles, enhancing the process's economic viability. nih.govmdpi.com

Reaction Medium: While organic solvents can be used, solvent-free systems are increasingly employed. mdpi.comdntb.gov.ua These systems increase the concentration of reactants, which can lead to higher reaction rates and volumetric productivity, simplifying downstream processing.

Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the product, resulting in higher conversion rates. tandfonline.commdpi.com

Temperature: Lipase activity is temperature-dependent, with optimal temperatures typically ranging from 30-70 °C.

Water Content: Water is a byproduct of esterification and its presence can promote the reverse reaction, hydrolysis. Removing water from the reaction medium is a common strategy to achieve high conversion rates.

The use of an alternative acyl donor like acetic anhydride can sometimes lead to higher yields compared to acetic acid. tandfonline.com

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations and Product Characterization

This compound is susceptible to oxidative transformations, particularly at its unsaturated sites and activated carbon positions. A notable study investigated the oxidation of l-dihydrocarvyl acetate using selenium dioxide in a tert-butyl alcohol solution. globalresearchonline.net

The research found that the primary site of oxidation was the active methylidyne group at the C4 position within the cyclohexane (B81311) ring. globalresearchonline.net This selective oxidation led to the formation of several products, many of which were identified as new compounds. globalresearchonline.net

Table 1: Characterized Products from the Oxidation of l-Dihydrocarvyl Acetate with Selenium Dioxide globalresearchonline.net

| Product Name |

|---|

| trans (8)9-p-Menthen-2,4-diol |

| trans (8)9-p-Menthen-2,4-diol monoacetate |

| 8(9)-p-Menthen-2-ol-10-al acetate |

The characterization of these products provides insight into the reactivity of the this compound molecule and the regioselectivity of the selenium dioxide oxidant.

Hydrolysis Mechanisms and Ester Cleavage Pathways

The hydrolysis of this compound, the cleavage of its ester bond to yield dihydrocarveol and acetic acid, can proceed through several mechanisms depending on the reaction conditions, primarily whether they are acidic or basic.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a bimolecular nucleophilic acyl substitution (BAC2) mechanism. The process involves two main steps:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the dihydrocarveol alkoxide as the leaving group. This is followed by a rapid proton transfer from the newly formed carboxylic acid to the alkoxide, resulting in a carboxylate salt and dihydrocarveol.

The reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Acid-Catalyzed Hydrolysis: In acidic conditions, the mechanism is typically an acid-catalyzed nucleophilic acyl substitution (AAC2). It is the reverse of the Fischer esterification.

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the dihydrocarveol oxygen.

Leaving Group Departure: The protonated dihydrocarveol group is a good leaving group (as a neutral alcohol molecule) and departs as the tetrahedral intermediate collapses, reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst.

In both mechanisms, the cleavage typically occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen).

Reaction Kinetics and Thermodynamics of this compound

Reaction Kinetics: The rate of esterification or hydrolysis is influenced by several factors:

Temperature: Reaction rates generally increase with temperature, as described by the Arrhenius equation. acs.orgdergipark.org.tr For example, the rate constant for the hydrolysis of ethyl acetate increases significantly with temperature. actachemscand.org

Concentration: Esterification is typically a second-order reaction, meaning its rate is dependent on the concentrations of both the alcohol and the carboxylic acid. mdpi.com

Catalyst: The presence and concentration of an acid, base, or enzyme catalyst dramatically increase the reaction rate. For heterogeneously catalyzed reactions, the rate can also depend on adsorption and surface reaction steps. mdpi.com Steric hindrance around the reaction center can slow the rate of reaction. globalresearchonline.net

For the alkaline hydrolysis of simple esters like ethyl acetate, the reaction is established to be second-order, with an activation energy measured at approximately 11.56 kcal/mol (or 48.37 kJ/mol). uv.es The acid-catalyzed hydrolysis of propyl formate also shows a clear temperature dependence. actachemscand.org

Thermodynamics: Esterification is a reversible, equilibrium-limited reaction. The thermodynamic parameters of interest are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

Enthalpy (ΔH): The esterification of acetic acid with various alcohols is generally found to be a slightly exothermic reaction. acs.org

Equilibrium Constant (Ka): The equilibrium constant indicates the extent of reaction at equilibrium. For exothermic reactions, the equilibrium constant decreases as the temperature increases, meaning lower temperatures favor a higher conversion at equilibrium, though the rate to reach it is slower. acs.org

Gibbs Free Energy (ΔG): The negative value of ΔG for the esterification of isopropyl alcohol with acetic acid indicates that the reaction is spontaneous. acs.org

A thermodynamic analysis is crucial for optimizing reaction conditions to maximize the yield of the desired ester product. sparkl.meresearchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. The conventional method involves the acetylation of dihydrocarveol, and several green strategies can be applied to this transformation.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Waste Prevention | Utilizing enzymatic catalysts which are highly selective, minimizing the formation of byproducts and subsequent waste streams. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing traditional strong acid catalysts (like sulfuric acid) with solid acid catalysts or enzymes (lipases) to avoid corrosion and hazardous waste. |

| Safer Solvents and Auxiliaries | Conducting the synthesis in a solvent-free system or using greener solvents like ionic liquids or supercritical fluids instead of volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Using enzymatic catalysts allows the reaction to proceed at lower temperatures (e.g., 30-70 °C) compared to traditional methods, reducing energy consumption. |

| Use of Renewable Feedstocks | Dihydrocarveol, the precursor, can be derived from natural sources, such as essential oils, aligning with the use of renewable raw materials. |

| Catalysis | Employing catalytic reagents (enzymes or solid acids) over stoichiometric reagents is inherently greener as they are used in small amounts and can often be recycled and reused. mdpi.com |

The use of immobilized lipases in a solvent-free system is a prime example of a green synthetic route for this compound. This approach combines the principles of catalysis, energy efficiency, waste prevention, and the use of safer chemicals to create a more sustainable manufacturing process.

Molecular Structure, Conformation, and Advanced Characterization

Conformational Analysis and Stereochemical Assignment

The stereochemistry of dihydrocarvyl acetate (B1210297) is complex due to the presence of three chiral centers on the cyclohexane (B81311) ring, leading to several possible diastereomers (such as dihydro, iso-dihydro, neo-dihydro, and neoiso-dihydro isomers). nist.gov The spatial arrangement of the methyl, isopropenyl, and acetate substituents (axial vs. equatorial) defines the conformation and the specific stereoisomer.

The assignment of these stereoisomers relies heavily on detailed analysis of steric and electronic substituent effects. tandfonline.com The relative orientation of the substituents influences the chemical environment of each atom in the molecule, which can be probed using spectroscopic techniques. For instance, the shielding or deshielding effects observed in Nuclear Magnetic Resonance (NMR) spectroscopy are directly related to the conformational arrangement of the molecule, allowing for the differentiation and assignment of specific isomers.

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of dihydrocarvyl acetate and the differentiation of its stereoisomers. creative-biostructure.com Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹³C NMR spectroscopy is particularly powerful for distinguishing between the dihydrocarveol (B1210190) and this compound stereoisomers. tandfonline.com The chemical shifts of the carbon atoms are highly sensitive to their stereochemical environment. By analyzing these shifts and taking into account steric and electronic effects, unambiguous assignments of the different isomers can be made. tandfonline.com Lanthanide induced shift (LIS) reagents can be employed to further resolve complex spectra by inducing significant shifts in the signals of nearby nuclei, aiding in the assignment process. tandfonline.com

To establish connectivity and spatial relationships, advanced 2D NMR techniques are utilized: creative-biostructure.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecular structure. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H bonds. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and confirming the position of functional groups, especially in complex isomers. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformational preferences of the substituents on the cyclohexane ring. creative-biostructure.com

The table below summarizes typical ¹³C NMR chemical shift data for a this compound isomer.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| C=C (isopropenyl) | ~148 |

| CH₂ (isopropenyl) | ~109 |

| CH-O (acetate) | ~75 |

| Ring Carbons | 20 - 50 |

| CH₃ (methyl) | ~20 |

| CH₃ (acetate) | ~21 |

Note: Specific chemical shifts vary significantly between different stereoisomers.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a key technique for identifying this compound and obtaining structural information through its fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) for this compound (C₁₂H₂₀O₂) is observed at a mass-to-charge ratio (m/z) of 196. nih.gov

The fragmentation of esters is well-characterized and provides diagnostic ions for identification. A primary and highly characteristic fragmentation pathway for this compound is the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent fragment ion at m/z 136. nih.gov This ion corresponds to the p-menthadiene cation. Another significant fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak in the spectra of acetate esters. nih.gov

Further fragmentation of the m/z 136 ion leads to other diagnostic ions, including those at m/z 121 (loss of a methyl group, CH₃), m/z 107, and m/z 93. nih.gov These ions are characteristic of the terpene skeleton.

The following table lists the key diagnostic ions observed in the mass spectrum of this compound. nih.gov

| m/z | Proposed Fragment | Significance |

| 196 | [C₁₂H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 121 | [136 - CH₃]⁺ | Loss of a methyl group from the terpene fragment |

| 107 | Further fragmentation | Characteristic terpene fragment |

| 93 | Further fragmentation | Characteristic terpene fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation; often the base peak |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information for identifying the functional groups within this compound and can be used to assess sample purity. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. nih.gov

Key functional groups in this compound give rise to characteristic absorption bands: libretexts.org

Ester Group: The most prominent feature in the IR spectrum is the intense, sharp absorption from the carbonyl (C=O) stretch, typically found around 1735-1745 cm⁻¹. The C-O stretching vibrations of the ester group produce strong bands in the 1230-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions. libretexts.org

Alkene Group: The isopropenyl group is identified by its C=C stretching vibration, which appears around 1645 cm⁻¹ and is often stronger in the Raman spectrum. The =C-H stretching vibration is observed just above 3000 cm⁻¹ (approx. 3070 cm⁻¹). libretexts.org

Alkyl Groups: The C-H stretching vibrations of the methyl and cyclohexane ring methylene (B1212753) groups are observed as strong bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

The presence of impurities would introduce extraneous peaks into the spectra, making vibrational spectroscopy a useful tool for purity assessment.

The table below outlines the expected vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (ester) | Stretch | 1735 - 1745 | IR (Strong) |

| C-O (ester) | Stretch | 1230 - 1250 | IR (Strong) |

| C=C (alkene) | Stretch | ~1645 | Raman (Stronger), IR (Medium) |

| =C-H (alkene) | Stretch | ~3070 | IR, Raman (Medium) |

| C-H (alkane) | Stretch | 2850 - 3000 | IR, Raman (Strong) |

Theoretical and Computational Chemistry Studies

While specific published DFT studies on this compound are not widely available, the methodology is well-established for analyzing such molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and predicting the reactivity of this compound isomers. researchgate.netresearchgate.net

Using a common functional like B3LYP with a basis set such as 6-311G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional conformations of the different stereoisomers. mdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding reactivity. researchgate.net

HOMO: Represents the ability of the molecule to donate electrons. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability of the molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior, including electronegativity, chemical hardness/softness, and the global electrophilicity index. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of interaction. researchgate.net

The table below lists key parameters that would be determined from a typical DFT study of this compound.

| Calculated Parameter | Information Provided |

| Optimized Geometry | Most stable 3D structure, bond lengths, angles |

| HOMO Energy | Electron-donating capability, sites for electrophilic attack |

| LUMO Energy | Electron-accepting capability, sites for nucleophilic attack |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualization of electrophilic and nucleophilic sites |

| Global Reactivity Descriptors | Quantitative measures of reactivity (e.g., hardness, electrophilicity) |

Molecular Modeling and Dynamics Simulations

Due to the absence of specific published molecular modeling and dynamics simulation studies focused solely on this compound, this section will explore the theoretical application of these computational techniques to the molecule. The insights are derived from established principles of computational chemistry and studies on structurally analogous compounds, such as other p-menthane (B155814) monoterpenoids and terpene acetates.

Molecular modeling of this compound would commence with the construction of its three-dimensional structure. This initial structure can be generated using standard bond lengths and angles from chemical databases. The conformational flexibility of this compound is primarily centered around the cyclohexane ring and the rotatable bond of the acetate group. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring—the methyl, isopropenyl, and acetate groups—can exist in either axial or equatorial positions, leading to different stereoisomers with varying energy levels.

To investigate the conformational landscape and dynamics of this compound, molecular dynamics (MD) simulations would be employed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For a molecule like this compound, a common choice of force field would be a general-purpose one such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), which are parameterized for a wide range of small organic molecules. nih.gov

The MD simulations would reveal the preferred conformations of this compound and the energy barriers between them. The dynamics of the cyclohexane ring, including ring flips, and the rotational dynamics of the acetate group could be analyzed. Furthermore, properties such as the solvent accessible surface area (SASA) can be calculated from the simulation trajectory to understand how different parts of the molecule are exposed to a solvent. mdpi.com

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Hypothetical Value/Condition | Rationale/Comment |

|---|---|---|

| Force Field | CHARMM36m with CGenFF | Widely used for small organic molecules and compatible with biomolecular simulations. acs.org |

| Solvent Model | TIP3P Water | A common and computationally efficient water model. acs.org |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking experimental conditions. acs.org |

| Temperature | 300 K | Represents room temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A reasonable timescale to observe conformational changes. |

Prediction of Molecular Interactions in Non-Biological Contexts

In non-biological settings, this compound's interactions are governed by a range of non-covalent forces. wikipedia.org These interactions are crucial in various applications, such as in the formulation of fragrances, where its volatility and interaction with other molecules in the mixture are important. The primary types of non-covalent interactions that this compound can participate in are van der Waals forces (specifically London dispersion forces and dipole-dipole interactions) and hydrogen bonding. wikipedia.orglibretexts.org

The ester group in this compound possesses a dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows for dipole-dipole interactions with other polar molecules. The carbonyl oxygen of the acetate group can also act as a hydrogen bond acceptor, enabling it to form hydrogen bonds with donor molecules. The hydrocarbon backbone of the molecule is nonpolar and will primarily interact through weaker London dispersion forces. libretexts.org

Computational methods can be used to predict and quantify these interactions. For instance, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the electron distribution and electrostatic potential of the molecule, providing insights into its reactive sites. mdpi.com Molecular docking and simulation studies could also be used to investigate the binding of this compound to various surfaces or its aggregation with other molecules. For example, in a fragrance formulation, simulations could predict how this compound interacts with surfactant micelles, which can affect the release of the scent. mdpi.com

Table 2: Predicted Non-Covalent Interactions of this compound

| Interaction Type | Interacting Partner Example | Estimated Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding (Acceptor) | Water, Ethanol | -3 to -5 | Influences solubility in polar solvents and interaction with hydroxyl-containing surfaces. |

| Dipole-Dipole | Acetone, Other Esters | -1 to -2 | Contributes to miscibility with other polar, aprotic molecules. |

| London Dispersion Forces | Alkanes, Nonpolar Polymers | -0.5 to -1.5 | Governs interactions with nonpolar media and contributes to overall cohesion. |

Derivatives, Analogues, and Structure Activity Relationships in Chemical Systems

Synthesis and Characterization of Structural Analogues of Dihydrocarvyl Acetatenih.gov

The synthesis of dihydrocarvyl acetate (B1210297) is typically achieved through the acetylation of dihydrocarveol (B1210190). chemicalbook.com Structural analogues of dihydrocarvyl acetate primarily include its stereoisomers, which differ in the spatial arrangement of the substituents on the cyclohexane (B81311) ring. Among these are isothis compound and neoisothis compound. nist.gov The characterization of these isomers and other analogues involves a suite of spectroscopic and chromatographic techniques to elucidate their precise structures and determine their purity.

Gas chromatography is frequently employed to separate different isomers and to ascertain the relative purity of a sample. nist.gov The retention indices of this compound on various types of chromatography columns have been documented, aiding in its identification within complex mixtures. nist.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of these analogues, allowing for the determination of the connectivity of atoms and the stereochemistry of the molecule.

While detailed synthetic procedures and comprehensive spectral data for a wide array of novel structural analogues are not extensively reported in publicly accessible literature, the fundamental reactions for their synthesis would involve modifications of the dihydrocarveol precursor or alterations to the acetate functional group. The characterization would then follow established analytical chemistry protocols.

Exploration of Structure-Activity Relationships in Non-Sensory Chemical Performance

The investigation into the structure-activity relationships (SAR) of this compound and its analogues has predominantly focused on their sensory properties, particularly olfaction. However, the exploration of SAR in non-sensory chemical performance is an area with potential for further research. Quantitative structure-activity relationship (QSAR) models are powerful tools in this regard, enabling the prediction of the biological activity or chemical properties of compounds based on their molecular structures. wikipedia.org

For terpenoid acetates like this compound, SAR studies could be extended to areas such as their potential applications in agrochemicals or as specialty solvents. chemimpex.com For instance, modifications to the cyclohexane ring or the acetate group could influence properties like solubility, stability, and interaction with biological targets, which are relevant for agrochemical applications. chemimpex.com Similarly, as a solvent, structural changes could affect its physical properties and its efficacy in different chemical reactions. chemimpex.com

The development of QSAR models for non-sensory performance would involve compiling a dataset of this compound analogues and their measured activities in specific assays. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, would then be correlated with the observed activity to develop a predictive model. mdpi.com Such models could guide the design of new analogues with enhanced performance in targeted non-sensory applications. Currently, specific and detailed research findings in this area for this compound are limited in the available literature.

This compound as a Chiral Building Block in Organic Synthesisnih.gov

Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules. nih.gov This approach is fundamental in the pharmaceutical industry and in the synthesis of natural products, where the specific stereochemistry of a molecule is often critical to its biological function. nih.gov this compound, with its inherent chirality, has the potential to be utilized as such a building block. chemimpex.com

The use of this compound as a chiral precursor would involve leveraging its stereocenters to control the stereochemistry of subsequent reactions in a synthetic sequence. This can lead to the formation of target molecules with the desired three-dimensional structure. For example, it is suggested that this compound can serve as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com

A typical synthetic strategy would involve the chemical transformation of the functional groups of this compound, such as the ester and the isopropenyl group, to introduce new functionalities and build up molecular complexity. The chiral backbone of the this compound molecule would be retained throughout the synthesis, thereby imparting its chirality to the final product. While the principle is well-established, specific and documented examples of the extensive use of this compound as a chiral building block in the total synthesis of complex natural products are not widely reported in the scientific literature.

Advanced Analytical Methodologies for Complex Chemical Mixtures

Comprehensive Chromatographic Separations

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures. In the context of analyzing mixtures containing dihydrocarvyl acetate (B1210297), such as essential oils from various Mentha species, GC-MS provides robust and reliable results. nih.govedu.krd The process involves introducing a volatilized sample into a gas chromatograph, where it is separated based on the components' differing affinities for a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

The identification of dihydrocarvyl acetate in a GC-MS chromatogram is confirmed by matching its retention time and mass spectrum with that of a known standard or by comparison with established spectral libraries such as those from the National Institute of Standards and Technology (NIST). nist.gov The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. While the molecular ion peak [M]+ at m/z 196 may be of low intensity, characteristic fragment ions are consistently observed, allowing for confident identification. nih.gov

Key diagnostic fragments for this compound include ions at m/z 43 (often the base peak, corresponding to the acetyl group [CH3CO]+), m/z 136 (resulting from the loss of acetic acid, [M-CH3COOH]+), and m/z 107. nih.gov These fragments provide a structural fingerprint for the molecule. The analysis of these patterns is crucial, especially when dealing with complex matrices where isomers may co-elute. researchgate.net

Table 1: Characteristic Mass Fragments for this compound in GC-MS Analysis

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Importance |

|---|---|---|

| 196 | [C12H20O2]+ (Molecular Ion) | Present, often low intensity |

| 136 | [M-CH3COOH]+ | High |

| 107 | [C8H11]+ | High |

| 93 | [C7H9]+ | Medium |

| 43 | [CH3CO]+ | High, often Base Peak |

Data sourced from PubChem CID 30248 and NIST WebBook. nih.govnist.gov

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Enhanced Resolution

For exceptionally complex chemical mixtures, such as those found in essential oils and perfumes where numerous isomers and trace-level compounds exist, conventional one-dimensional GC-MS may not provide sufficient chromatographic resolution. nih.gov In such cases, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced separation power. scielo.br

This advanced technique utilizes two columns with different stationary phase selectivities connected in series via a modulator. scielo.br The modulator traps, focuses, and re-injects small fractions of the effluent from the first dimension column onto the second dimension column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram that separates compounds based on two independent properties (e.g., volatility and polarity), greatly increasing peak capacity and resolving co-eluting components that would overlap in a single-column separation. scielo.brgcms.cz

When analyzing for this compound in a complex matrix like a flavor or fragrance blend, GC×GC can effectively separate it from structurally similar compounds, such as other terpene acetates or isomers. nih.govresearchgate.net The coupling with a TOFMS detector is particularly advantageous because it offers high-speed data acquisition, which is necessary to adequately sample the very narrow peaks (often <100 ms (B15284909) wide) generated in the second dimension. nih.gov Furthermore, TOFMS provides full-spectrum sensitivity and allows for deconvolution of mass spectra, aiding in the identification of trace components. researchgate.net This enhanced resolution is critical for the accurate characterization of essential oils and for identifying potential adulterants or quality markers. gcms.cz

Table 2: Comparison of GC-MS and GC×GC-TOFMS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) |

|---|---|---|

| Separation Principle | Single column separation, primarily by boiling point/polarity. | Two orthogonal columns for enhanced separation based on two different properties. |

| Peak Capacity | Moderate; potential for co-elution in complex samples. | High; significantly reduces co-elution of isomers and other compounds. scielo.br |

| Resolution | Good for simple to moderately complex mixtures. | Superior, allowing for the separation of hundreds to thousands of compounds in a single run. gcms.cz |

| Sensitivity | Good, but can be limited by chemical noise from co-eluting peaks. | Excellent, due to cryogenic modulation focusing analytes and rapid TOFMS detection. scielo.br |

| Application for this compound | Suitable for routine analysis and quantification in less complex matrices. | Ideal for detailed profiling, trace analysis, and resolving from isomers in complex essential oils or perfumes. nih.govnih.gov |

Sample Preparation and Enrichment Strategies for Trace Analysis

The accurate analysis of this compound, particularly at trace levels, is highly dependent on the sample preparation method employed. The primary goals of sample preparation are to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances. For volatile compounds like this compound, several solvent-free and solvent-minimized techniques are particularly effective.

Solid-Phase Microextraction (SPME) is a widely used, non-exhaustive, and often automated sample preparation technique. sigmaaldrich.com It utilizes a fused silica (B1680970) fiber coated with a sorbent material. In Headspace SPME (HS-SPME) , the fiber is exposed to the vapor phase (headspace) above a liquid or solid sample, which is often heated to increase the volatility of the analytes. nih.gov Volatile compounds like this compound partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the GC inlet for thermal desorption and analysis. This technique is highly effective for analyzing volatile terpenes in matrices like grapes or other plant materials. nih.gov The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is critical for efficient extraction and depends on the polarity and volatility of the target analytes. mdpi.com

Static and Dynamic Headspace Analysis are other common techniques for the analysis of volatiles. In static headspace analysis, a sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the headspace. A portion of the headspace gas is then injected into the GC. mdpi.com Dynamic headspace analysis, or purge-and-trap, involves passing an inert gas through the sample to purge the volatile analytes, which are then concentrated on an adsorbent trap before being thermally desorbed into the GC system. This method is particularly useful for enriching trace-level flavor and aroma compounds. gcms.cz

Table 3: Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound | Common Applications |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. mdpi.com | Solvent-free, sensitive, easily automated, minimizes matrix interference. sigmaaldrich.com | Flavor and fragrance profiling, analysis of essential oils in plant material. nih.gov |

| Static Headspace (SHS) Analysis | Injection of an equilibrated vapor sample from above the matrix. mdpi.com | Simple, automated, suitable for highly volatile compounds. | Quality control of beverages and food products. |

| Dynamic Headspace (Purge-and-Trap) | Volatiles are purged from the sample by an inert gas and concentrated on a trap. gcms.cz | Excellent for trace and ultra-trace level analysis, high concentration factor. | Environmental analysis, off-flavor analysis. |

| Hydrodistillation | Co-distillation of volatile compounds with steam, followed by separation of the oil and water phases. | Traditional method for extracting essential oils, provides a bulk oil sample. | Extraction of essential oils from botanical materials for compositional analysis. nih.gov |

Interlaboratory Studies and Method Validation for this compound Quantification

For the quantitative analysis of this compound to be considered reliable and robust, the analytical method must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, often defined by guidelines from organizations like the Association of Official Analytical Chemists (AOAC), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comnih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. High-resolution chromatographic techniques like GC-MS and GC×GC-TOFMS provide high specificity. chromatographyonline.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards and evaluating the resulting calibration curve, with an R² value > 0.99 being desirable. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage recovered is calculated. Acceptable recovery ranges are typically 80-120%. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Interlaboratory studies , also known as collaborative studies or round-robin tests, are crucial for establishing the reproducibility of a method. In these studies, identical samples are sent to multiple laboratories, and the results are compared. This process helps to identify and control sources of variability in the analytical procedure and demonstrates that the method is rugged and transferable between different locations, equipment, and analysts. While specific interlaboratory studies focused solely on this compound are not extensively documented, the principles are well-established for the quantification of terpenes in complex matrices like essential oils. researchgate.net Such studies are the final step in validating a method for official or widespread use.

Table 4: Typical Method Validation Parameters for Quantification of Terpenes (e.g., this compound) by GC-MS

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | > 0.99 | Demonstrates a proportional response to concentration. nih.gov |

| Accuracy (% Recovery) | 80 - 120% | Measures how close the measured value is to the true value. mdpi.com |

| Precision (%RSD) | < 15% | Assesses the random error and consistency of the method. mdpi.com |

| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | Defines the lowest detectable concentration. nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1 | Defines the lowest concentration that can be reliably quantified. nih.gov |

Criteria based on common analytical chemistry guidelines such as those from AOAC. mdpi.comnih.gov

Applications and Industrial Relevance in Chemical Science

Role as a Chemical Intermediate in Organic Synthesis

Dihydrocarvyl acetate (B1210297) serves as a valuable intermediate in synthetic organic chemistry. Its ester functionality allows for straightforward chemical transformations, primarily through hydrolysis or saponification reactions. The compound itself is typically prepared through the acetylation of dihydrocarveol (B1210190). chemicalbook.comchemicalbook.com

A key reaction demonstrating its role as an intermediate is its conversion back to dihydrocarveol. Through saponification, typically using a solution of sodium hydroxide (B78521), the acetate ester is hydrolyzed to yield dihydrocarveol. google.com This reaction is fundamental for chemists who may need to protect the alcohol group of dihydrocarveol during a multi-step synthesis and later deprotect it. For instance, a patent describes the saponification of crude dihydrocarvyl acetate with a 35% sodium hydroxide solution to produce dihydrocarveol, which can then be used in subsequent reactions, such as oxidation to produce carvone (B1668592). google.com

Beyond its role as a precursor, L-Dihydrocarvyl acetate is also noted for its utility as a solvent in certain chemical syntheses. chemimpex.com Its stability and compatibility with a variety of other solvents can facilitate different types of chemical reactions. chemimpex.com

Table 1: Synthetic Reactions Involving this compound

| Reaction | Reactants | Products | Significance |

| Acetylation | Dihydrocarveol, Acetic Anhydride | This compound | Synthesis of the target compound. chemicalbook.comgoogle.com |

| Saponification | This compound, Sodium Hydroxide | Dihydrocarveol, Sodium Acetate | Regeneration of the alcohol for use in further synthetic steps. google.com |

Contributions to Flavor and Fragrance Chemistry

In the flavor and fragrance industry, this compound is valued as a synthetic aroma chemical. nih.govvigon.com Its contribution is not merely as a standalone ingredient but also in its chemical function within complex formulations. As a carvone derivative, it is part of an important class of compounds used to create specific sensory profiles. chemimpex.com

The chemical structure, specifically being an ester of dihydrocarveol, allows it to blend harmoniously with other aromatic compounds, providing balance in fragrance formulations. chemimpex.com Its use is documented in a variety of fragrance types, including herbal, citrus, and fruity compositions for products like perfumes and colognes. perfumersworld.com In the food industry, it is recognized as a flavoring agent or adjuvant. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound for use as a flavouring agent. nih.gov Its stability and miscibility are key chemical properties that allow for its effective incorporation into diverse product matrices.

Potential Applications in Agrochemical Development

The exploration of this compound in the field of agrochemicals represents a potential, though not extensively documented, area of application. Literature suggests that L-Dihydrocarvyl acetate has potential uses in the development of agrochemicals. chemimpex.com Terpenoids and their derivatives are a well-known source of biologically active compounds, and research into natural products for pesticide development is an active field. nih.gov However, specific studies detailing the synthesis of pesticides from this compound or its efficacy as an active agrochemical ingredient are not widely available in published literature.

Utility in Materials Science and Polymer Chemistry

Currently, there is a lack of significant published research connecting this compound to applications in materials science and polymer chemistry. Searches for its use as a monomer in polymerization reactions or as an additive to modify material properties did not yield specific findings. This indicates that its utility in this sector is either not established or not publicly documented.

Occurrence and Isolation from Natural Sources

This compound is a naturally occurring monoterpenoid found in the essential oils of various plants. chemicalbook.comchemicalbook.com Its presence has been identified through chemical profiling of species such as Mentha spicata L. var. crispa Benth. (a variety of spearmint), Mentha pulegium (pennyroyal), and Daucus carota (carrot). chemicalbook.comnih.gov It is also reported as a constituent in celery and Scotch spearmint oils. chemicalbook.com

The standard method for extracting essential oils containing this compound from plant material is hydrodistillation, often utilizing a Clevenger-type apparatus. This technique involves co-distilling the plant material with water; the steam carries the volatile organic compounds, which are then condensed and separated.

Following extraction, chemical profiling is conducted to identify and quantify the components of the essential oil. The primary analytical technique employed for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method separates the volatile compounds in the gas phase based on their boiling points and polarities, and the mass spectrometer provides structural information for identification. The retention indices and mass spectra of the separated compounds are compared with those of known standards to confirm the presence and concentration of this compound. nist.gov

Table 2: Natural Sources and Isolation of this compound

| Natural Source | Plant Family | Isolation Technique | Chemical Profiling Method |

| Mentha spicata L. var. crispa Benth. | Lamiaceae | Hydrodistillation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Mentha pulegium L. | Lamiaceae | Hydrodistillation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Daucus carota L. | Apiaceae | Hydrodistillation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Celery (Apium graveolens) | Apiaceae | Hydrodistillation | Gas Chromatography-Mass Spectrometry (GC-MS) |

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of dihydrocarvyl acetate (B1210297) involves the acetylation of its precursor, dihydrocarveol (B1210190). chemicalbook.com Future research is heavily geared towards aligning this process with the principles of green chemistry, focusing on sustainability, efficiency, and the use of renewable resources. A primary challenge is to move away from traditional chemical methods towards biocatalytic and bio-synthetic processes.

Key research avenues include:

Biocatalytic Esterification: The use of enzymes, particularly lipases, as catalysts for the acetylation of dihydrocarveol represents a significant area of investigation. Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. nih.goveurekaselect.com

Microbial Synthesis of Precursors: A sustainable approach involves engineering microorganisms, such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica), to produce the dihydrocarveol precursor from simple carbon sources. mdpi.com This method leverages the natural mevalonate (B85504) (MVA) pathway in yeast and can be optimized through metabolic engineering to achieve high yields, offering a renewable alternative to plant extraction or chemical synthesis. mdpi.com

Chemoenzymatic Synthesis: Combining enzymatic reactions with chemical steps can create highly efficient and selective synthetic routes. For instance, ene-reductases and ketoreductases can be used for the asymmetric reduction of compounds like carvone (B1668592) to produce specific stereoisomers of dihydrocarveol, which can then be acetylated. researchgate.net

Continuous Flow Technology: The adoption of continuous flow reactors for synthesis and functionalization of terpenes and their derivatives is a promising direction. researchgate.net This technology can improve scalability, process control, and safety while reducing reaction times and waste generation compared to traditional batch processing. researchgate.net

| Synthetic Route | Key Advantages | Emerging Research Focus |

|---|---|---|

| Traditional Chemical Synthesis | Established methodology | Improving efficiency, reducing hazardous reagents |

| Biocatalytic Esterification | High selectivity, mild conditions, environmentally benign | Enzyme immobilization, solvent optimization |

| Microbial Fermentation | Uses renewable feedstocks, sustainable | Strain engineering, optimization of fermentation conditions |

| Continuous Flow Synthesis | Scalability, improved safety, process control | Reactor design, integration of catalytic steps |

Investigation of Untapped Reactivity Profiles

This compound's chemical structure, featuring an ester functional group and an isopropenyl double bond, offers significant potential for chemical modification that remains largely unexplored. contaminantdb.canih.gov Future research will focus on leveraging these reactive sites to synthesize novel derivatives with unique properties.

Potential areas for reactivity studies include:

Double Bond Functionalization: The exocyclic double bond is a prime target for various chemical transformations. Research into reactions such as epoxidation, ozonolysis, hydrogenation, and Diels-Alder cycloadditions could yield a wide array of new p-menthane (B155814) derivatives. acs.orgbham.ac.uk

Biotransformations: The use of whole microbial cells or isolated enzymes to introduce new functional groups, such as hydroxyl groups, at specific positions on the molecule's carbon skeleton is a key challenge. mdpi.com Such biotransformations can create complex chiral molecules that are difficult to produce through conventional synthesis. mdpi.com

Ester Group Modification: Beyond simple hydrolysis to the parent alcohol, research into transesterification reactions could produce a library of dihydrocarvyl esters. These new esters could be screened for novel fragrance profiles or other biological activities.

Advancements in Stereocontrol and Enantiopure Production

This compound possesses multiple chiral centers, meaning it can exist as several different stereoisomers. sigmaaldrich.comnist.gov The specific stereochemistry of the molecule is critical to its olfactory properties and biological activity. Consequently, a major challenge and research focus is the development of methods for producing single, optically pure isomers (enantiomers).

Future strategies for achieving stereocontrol include:

Asymmetric Synthesis: The most efficient route to enantiopure products is through asymmetric synthesis, which creates a specific desired stereoisomer from the outset, avoiding the waste associated with resolving racemic mixtures. wikipedia.org The use of stereoselective enzymes, such as ketoreductases, in the synthesis of the dihydrocarveol precursor is a highly promising approach. researchgate.net

Chiral Resolution: For racemic mixtures, advancements in chiral resolution techniques are being pursued. This includes the development of novel chiral resolving agents for diastereomeric crystallization and the scaling of chiral column chromatography. wikipedia.org However, the inherent drawback of resolution is the theoretical maximum yield of 50% for the desired enantiomer, making it a less sustainable option in the long term. wikipedia.org

Biocatalytic Cyclizations: Research into engineered terpene synthases that can perform stereocontrolled cyclizations of linear terpene precursors offers a powerful tool for generating specific chiral scaffolds. researchgate.net This approach could provide direct access to enantiopure precursors for this compound.

| Method | Principle | Key Challenge |

|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single stereoisomer using chiral catalysts or enzymes. wikipedia.org | Development of highly selective and robust catalysts. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Inefficiency (max 50% yield), finding suitable resolving agents. wikipedia.org |

| Kinetic Resolution | Enzymatic or chemical reaction that proceeds at a different rate for each enantiomer. | Achieving high enantiomeric excess and conversion simultaneously. |

Integration of Hybrid Analytical and Computational Techniques

The accurate characterization of this compound, its isomers, and its derivatives requires sophisticated analytical methods. Furthermore, the ability to predict properties before synthesis can dramatically accelerate research and development. The future in this area lies in the synergy between advanced analytical instrumentation and powerful computational models.

Emerging trends in this field are:

Advanced Chromatographic Techniques: Standard analysis of terpenes often relies on gas chromatography-mass spectrometry (GC-MS). Future research will increasingly employ more advanced methods like comprehensive two-dimensional gas chromatography (GC×GC) for superior separation of complex isomeric mixtures. Additionally, direct injection GC-MS with cool on-column techniques is being explored to prevent the thermal degradation that can occur with conventional headspace analysis, ensuring more accurate results. terpenebeltfarms.com

Computational Chemistry and Molecular Modeling: Computational tools are becoming indispensable for predicting the properties of fragrance molecules. Quantitative Structure-Property Relationship (QSPR) models can correlate molecular structure with specific odor characteristics. mdpi.com Molecular modeling can simulate the interaction of different stereoisomers with olfactory receptors, providing insights into why they smell different.

Machine Learning and AI: The application of machine learning and artificial intelligence (AI) is set to revolutionize fragrance design. acs.orgarxiv.org By training algorithms on large databases of known molecules and their scent profiles, AI models can predict the odor of novel this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. arxiv.org

Expansion into Novel Industrial Chemical Applications (non-prohibited)